5-Methoxy-2-(methylaminomethyl)aniline
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Overview
Description
5-Methoxy-2-(methylaminomethyl)aniline is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 5-position and a methylaminomethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(methylaminomethyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyaniline.
Formylation: The 5-methoxyaniline undergoes formylation to introduce a formyl group at the 2-position.
Reduction: The formyl group is then reduced to a methyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(methylaminomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinones, while reduction with sodium borohydride can produce primary amines.
Scientific Research Applications
5-Methoxy-2-(methylaminomethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(methylaminomethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and the specific biological context. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: This compound has a similar structure but lacks the methylaminomethyl group.
5-Methoxy-2-methylaniline: Similar to 5-Methoxy-2-(methylaminomethyl)aniline but without the aminomethyl substitution.
2-Methoxy-4-methylaniline: Another structurally related compound with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both the methoxy and methylaminomethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-methoxy-2-(methylaminomethyl)aniline |
InChI |
InChI=1S/C9H14N2O/c1-11-6-7-3-4-8(12-2)5-9(7)10/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
QACULAWEXHALEH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC)N |
Origin of Product |
United States |
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